molecular formula C15H12N2O2S B2771956 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034247-70-4

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No. B2771956
CAS RN: 2034247-70-4
M. Wt: 284.33
InChI Key: APQKPAJSLVWBHQ-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a complex organic compound that contains several interesting functional groups and heterocyclic rings . These include a thiophene ring, a pyridine ring, and a furan ring, all of which are aromatic and have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several aromatic rings and a variety of different functional groups . These groups would likely have significant effects on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of several aromatic rings and a variety of functional groups would likely result in a complex set of properties .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. In drug synthesis, boronic acid compounds protect diols and participate in asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, boric acid derivatives act as enzyme inhibitors and specific ligand drugs. Researchers have explored borate-based drug carriers for controlled drug release, utilizing boronic ester bonds .

Fungicidal Activity

Studies have investigated the fungicidal potential of related compounds. While not specifically focusing on our compound, it’s worth noting that boron-containing molecules exhibit fungicidal activity. Some compounds have shown promise against plant pathogens such as cucumber downy mildew and anthracnose .

Antitubercular Agents

In the search for potent antitubercular agents, researchers have explored pyrazine-2-carboxamides. Our compound’s structural analogs, such as N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, demonstrated remarkable activity against Mycobacterium tuberculosis. These compounds could potentially contribute to tuberculosis treatment .

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Using density functional theory (DFT), scientists have studied the molecular electrostatic potential and frontier molecular orbitals of our compound. These investigations shed light on its physical and chemical properties, aiding in understanding its behavior and reactivity .

Drug Delivery Systems

Boronic ester bonds, prevalent in borate-based drug carriers, offer advantages like simple construction conditions and good biocompatibility. These carriers respond to microenvironmental changes (e.g., pH, glucose, ATP) and can deliver anticancer drugs, insulin, and genes. The controlled drug release mechanism relies on the formation and rupture of boronic ester bonds .

ADME Characteristics

The ADME (absorption, distribution, metabolism, and excretion) characteristics of synthesized compounds are crucial for drug development. Researchers analyze safety and efficacy using tools like SwissADME and ADMETlab. Ensuring favorable ADMET properties early in drug development helps prevent failures later in the process .

Safety And Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications . This could include studies to optimize its synthesis, investigations of its reactivity and other chemical properties, and tests of its biological activity .

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(13-4-2-7-19-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQKPAJSLVWBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

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